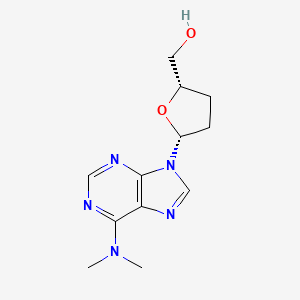

Adenosine, 2',3'-dideoxy-N,N-dimethyl-

Description

Significance of Nucleoside Analogs in Biochemical and Molecular Investigations

Nucleoside analogs are synthetic molecules that structurally mimic natural nucleosides, the fundamental building blocks of DNA and RNA. nih.gov This structural similarity allows them to be recognized and processed by cellular enzymes involved in nucleic acid synthesis and metabolism. nih.govnih.gov However, subtle chemical modifications to the sugar or base component distinguish them from their natural counterparts, enabling them to act as powerful tools in biochemical and molecular research. nih.gov By interfering with biological processes such as DNA replication or transcription, these analogs serve as molecular probes to elucidate complex cellular pathways. nih.gov

The primary significance of nucleoside analogs lies in their ability to selectively disrupt nucleic acid synthesis. nih.gov Once inside a cell, they are typically phosphorylated by cellular kinases to their active triphosphate form. nih.gov These triphosphates can then compete with natural deoxynucleoside or ribonucleoside triphosphates for incorporation into growing DNA or RNA chains by polymerases. Many analogs lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to the irreversible termination of chain elongation. nih.gov This mechanism is the cornerstone of their application as therapeutic agents, particularly in antiviral and anticancer therapies, where they can halt the rapid proliferation of viral genomes or cancer cells. nih.govnih.gov Furthermore, their role in research is crucial for studying the mechanisms of DNA repair, polymerase function, and the regulation of gene expression. nih.gov

Overview of Dideoxyadenosine Structural Class and Derivatives

The dideoxyadenosine structural class represents a pivotal group of nucleoside analogs characterized by the absence of hydroxyl groups at both the 2' and 3' positions of the ribose sugar moiety. The parent compound of this class is 2',3'-dideoxyadenosine (B1670502) (ddAdo), also known as didanosine. This modification is critical to its mechanism of action. nih.gov During DNA synthesis, DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the 5'-phosphate group of an incoming nucleotide. Because 2',3'-dideoxyadenosine and its derivatives lack this 3'-hydroxyl group, their incorporation into a DNA strand prevents further chain extension, acting as a "chain terminator." nih.gov

This potent chain-terminating ability made 2',3'-dideoxynucleosides, including ddAdo, early candidates for antiviral drug development, most notably against the human immunodeficiency virus-1 (HIV-1). ncats.ionih.gov The viral enzyme, reverse transcriptase, is the primary target. nih.gov Research has shown that various purine (B94841) and pyrimidine (B1678525) 2',3'-dideoxynucleosides can inhibit HIV replication. ncats.io However, the metabolism and efficacy of these compounds can be influenced by other cellular enzymes. nih.gov Consequently, numerous derivatives of the parent dideoxyadenosine structure have been synthesized and studied to modulate properties such as enzyme specificity, metabolic stability, and biological activity. ncats.ionih.gov These derivatives often involve modifications to the purine base to explore and optimize their therapeutic potential. nih.gov

Research Rationale for Adenosine (B11128), 2',3'-dideoxy-N,N-dimethyl-

The synthesis and investigation of Adenosine, 2',3'-dideoxy-N,N-dimethyl- are driven by a specific rationale rooted in medicinal chemistry principles aimed at refining the properties of the parent 2',3'-dideoxyadenosine compound. The primary motivations for adding two methyl groups to the N6-amino position of the adenine (B156593) base are to explore enhancements in metabolic stability and to probe the structure-activity relationship with target enzymes.

One of the metabolic vulnerabilities of adenosine analogs is enzymatic deamination by adenosine deaminase, which converts adenosine to inosine (B1671953). This can inactivate the compound or alter its activity profile. nih.gov The N6,N6-dimethyl modification provides a steric block at the N6 position, which is hypothesized to prevent recognition and catalysis by adenosine deaminase, thereby increasing the metabolic half-life and bioavailability of the molecule.

Furthermore, the N6 position of adenosine is critical for its biological function, including its role in forming Watson-Crick base pairs with thymine (B56734) (or uracil). The replacement of the amino group's hydrogens with bulkier methyl groups fundamentally alters the hydrogen-bonding capability of the nucleobase; the N,N-dimethylamino group can act as a hydrogen bond acceptor but no longer as a donor. This modification allows researchers to investigate how altering the hydrogen-bonding pattern and steric profile of the base affects its interaction with the active site of target polymerases, such as viral reverse transcriptases or cellular DNA polymerases. By combining the known chain-terminating 2',3'-dideoxy sugar with the unique N6,N6-dimethyl base, researchers aim to create a novel analog with potentially different selectivity, potency, or resistance profile compared to its non-methylated or mono-methylated counterparts.

Data Tables

Table 1: Physicochemical Properties of Adenosine, 2',3'-dideoxy-N,N-dimethyl-

| Property | Value |

| Molecular Formula | C12H17N5O2 |

| Molar Mass | 263.3 g/mol |

| Synonyms | N6,N6-DIMETHYL-2'-DEOXYADENOSINE (in the context of a 2',3'-dideoxy structure) |

Properties

CAS No. |

120503-30-2 |

|---|---|

Molecular Formula |

C12H17N5O2 |

Molecular Weight |

263.30 g/mol |

IUPAC Name |

[(2S,5R)-5-[6-(dimethylamino)purin-9-yl]oxolan-2-yl]methanol |

InChI |

InChI=1S/C12H17N5O2/c1-16(2)11-10-12(14-6-13-11)17(7-15-10)9-4-3-8(5-18)19-9/h6-9,18H,3-5H2,1-2H3/t8-,9+/m0/s1 |

InChI Key |

DOEIDNFVZPMPSN-DTWKUNHWSA-N |

Isomeric SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3CC[C@H](O3)CO |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3CCC(O3)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 ,3 Dideoxyadenosine Analogs

Analogues with Altered Sugar Conformations (e.g., α-Anomers)

The stereochemistry at the anomeric carbon (C1') of the sugar moiety is a critical determinant of a nucleoside's biological activity. While the naturally occurring β-anomers are most common in biological systems, their α-counterparts represent a key class of conformationally altered analogs. The synthesis of α-anomers of 2',3'-dideoxy-N,N-dimethyladenosine can be approached through several established strategies for nucleoside synthesis.

Typically, the formation of the N-glycosidic bond between the purine (B94841) base and the sugar derivative can yield a mixture of both α and β anomers. The ratio of these anomers is influenced by the reaction conditions and the nature of the starting materials. For instance, glycosylation reactions using a protected 2,3-dideoxyribose species and a silylated derivative of N,N-dimethyladenine in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), can lead to the formation of both anomeric products. The separation of these anomers is often achievable through chromatographic techniques like high-performance liquid chromatography (HPLC).

An alternative approach is the anomerization of a pre-formed β-anomer. Treatment of a protected β-2',3'-dideoxy-N,N-dimethyladenosine with a Lewis acid can induce cleavage and reformation of the glycosidic bond, leading to an equilibrium mixture containing the α-anomer. nih.gov Studies on related 2'-deoxyadenosine (B1664071) derivatives have shown that this anomerization is a feasible process. nih.gov

Furthermore, stereoselective synthesis can be employed to favor the formation of the α-anomer. The choice of protecting groups on the sugar and the specific glycosylation method can direct the stereochemical outcome. While specific examples for 2',3'-dideoxy-N,N-dimethyladenosine are not extensively documented in publicly available literature, the general principles of nucleoside chemistry provide a clear framework for its synthesis. Research on other purine 2',3'-dideoxynucleosides has demonstrated that the synthesis of both α- and β-anomers is a common outcome of nucleobase anion glycosylation of protected 2,3-dideoxy-arabinofuranosyl bromide intermediates. nih.gov

The characterization of these anomers is unequivocally established through 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can determine the spatial proximity of protons on the base and the sugar, thereby confirming the stereochemistry at the C1' position. The crystal structure of the α-anomer of 2'-deoxyadenosine has been solved, providing detailed conformational parameters for this class of nucleosides. nih.gov

Table 1: General Approaches for the Synthesis of α-Anomeric Nucleosides

| Method | Description | Key Reagents/Conditions | Outcome |

| Direct Glycosylation | Condensation of a protected sugar with a silylated purine base. | Lewis Acids (e.g., TMSOTf), Silylated N,N-dimethyladenine | Mixture of α and β anomers, separable by chromatography. |

| Anomerization | Conversion of a β-anomer to an anomeric mixture. | Lewis Acids (e.g., TMSOTf) | Equilibrium mixture of α and β anomers. |

| Stereoselective Synthesis | Directed synthesis favoring one anomer. | Specific protecting groups and catalysts. | Predominantly the desired α-anomer. |

Synthetic Strategies for Stable Derivatives (e.g., resistance to degradation)

A major challenge in the therapeutic application of adenosine (B11128) analogs is their susceptibility to enzymatic degradation, primarily through deamination by adenosine deaminase (ADA). This enzyme converts adenosine and its analogs to their corresponding inosine (B1671953) derivatives, often leading to a loss of biological activity.

However, in the case of 2',3'-dideoxy-N,N-dimethyladenosine, the presence of two methyl groups on the exocyclic N6-amine inherently confers resistance to ADA-mediated deamination. ADA requires a free amino group at the C6 position of the purine ring to catalyze the hydrolytic deamination. The N,N-dimethyl substitution effectively blocks the active site of the enzyme, rendering the compound a poor substrate. Studies on N6-methyladenosine have shown that it is metabolized by specific enzymes, but the N,N-dimethylated form is generally stable against standard deaminases. nih.gov

While resistant to deamination, other degradation pathways must be considered. The N-glycosidic bond of purine deoxynucleosides can be susceptible to cleavage under acidic conditions. This instability can be a limiting factor in the compound's shelf-life and formulation. Strategies to enhance the stability of the glycosidic linkage often involve modifications to the sugar moiety or the purine base that alter the electronic properties of the molecule.

Another approach involves modifications at other positions of the purine ring. For example, the introduction of a fluorine atom at the C2 position has been shown to modulate the electronic properties of the purine ring and can influence the stability of the glycosidic bond. The synthesis of such derivatives would typically involve starting with a 2-fluoro-N,N-dimethyladenine precursor.

Table 2: Stability Profile of 2',3'-Dideoxy-N,N-dimethyladenosine and Strategies for Enhanced Stability

| Degradation Pathway | Relevance to 2',3'-Dideoxy-N,N-dimethyladenosine | Strategy for Enhanced Stability |

| Enzymatic Deamination (ADA) | Not susceptible due to N,N-dimethylation. | N/A (inherently stable) |

| Acid-catalyzed Hydrolysis | Potential for cleavage of the N-glycosidic bond. | Formulation in neutral or basic pH; modification of the purine or sugar to stabilize the bond. |

| Other Enzymatic Degradation | Susceptibility to other nucleosidases or phosphorylases. | Synthesis of the L-enantiomer to evade enzymatic recognition. |

Biochemical and Molecular Mechanisms of Action

Intracellular Activation and Metabolism

For nucleoside analogs to exert their effects, they must typically be converted into their corresponding triphosphate forms within the cell. This process is mediated by host cell enzymes, and the efficiency of this bioactivation is a critical determinant of the compound's potency.

Phosphorylation to Active Triphosphate Forms

The primary route of activation for 2',3'-dideoxynucleosides is a stepwise phosphorylation to the mono-, di-, and finally, the active triphosphate derivative. It is presumed that N6,N6-dimethyl-2',3'-dideoxyadenosine follows this same essential pathway.

Initial Phosphorylation: The first phosphorylation step is often the rate-limiting one. For 2',3'-dideoxyadenosine (B1670502) (ddA), this conversion is primarily catalyzed by deoxycytidine kinase. It is plausible that N6,N6-dimethyl-2',3'-dideoxyadenosine is also a substrate for this or other cellular nucleoside kinases.

Subsequent Phosphorylations: The resulting monophosphate is then sequentially phosphorylated by cellular nucleoside monophosphate and diphosphate (B83284) kinases to yield N6,N6-dimethyl-2',3'-dideoxyadenosine diphosphate and, ultimately, N6,N6-dimethyl-2',3'-dideoxyadenosine triphosphate (N6,N6-dimethyl-ddATP).

This active triphosphate is the molecule that directly interacts with target enzymes.

Deamination Pathways and Metabolic Interconversions

Deamination is a common metabolic pathway for adenosine (B11128) and its analogs, catalyzed by adenosine deaminase (ADA). This enzyme converts adenosine to inosine (B1671953). For example, ddA can be deaminated to 2',3'-dideoxyinosine (ddI). However, the N6 position of N6,N6-dimethyl-2',3'-dideoxyadenosine is fully substituted with two methyl groups, which sterically blocks the action of adenosine deaminase.

This blockage of the deamination pathway suggests that N6,N6-dimethyl-2',3'-dideoxyadenosine may have greater metabolic stability and a longer intracellular half-life compared to analogs with an unsubstituted N6-amino group. While some enzymes have been identified that can deaminate N6-methyladenosine, the presence of a second methyl group on the nitrogen atom prevents this reaction. nih.gov

Enzyme-Mediated Transformations and Resistance Mechanisms

Resistance to nucleoside analogs can emerge through several mechanisms, primarily related to their activation or degradation pathways.

Impaired Phosphorylation: A primary mechanism of resistance is the reduced activity of the activating kinases, particularly the enzyme responsible for the initial phosphorylation step (e.g., deoxycytidine kinase). nih.gov Cells with lower kinase activity would be less efficient at converting N6,N6-dimethyl-2',3'-dideoxyadenosine to its active triphosphate form, thus conferring resistance. nih.gov

Increased Degradation: While deamination is blocked, other enzymatic processes could potentially inactivate the compound. For instance, phosphorolytic cleavage of the glycosidic bond by purine (B94841) nucleoside phosphorylase (PNP) is a known catabolic route for some nucleosides. However, the primary resistance mechanism for dideoxynucleosides typically revolves around impaired activation.

Molecular Targets and Binding Interactions

The ultimate molecular target for the active triphosphate form of most nucleoside analogs are nucleic acid polymerases.

Interaction with Nucleic Acid Polymerases (e.g., Viral Reverse Transcriptase)

N6,N6-dimethyl-ddATP is expected to act as a competitive inhibitor of DNA polymerases, particularly viral reverse transcriptases (RT). It competes with the natural substrate, 2'-deoxyadenosine (B1664071) triphosphate (dATP), for binding to the active site of the enzyme. The affinity of the analog for the viral polymerase compared to host cellular DNA polymerases is a key factor in its selective toxicity. Modifications at the N6 position of the adenine (B156593) base can influence this binding affinity and the efficiency of incorporation. nih.govresearchgate.net

Mechanism of DNA Chain Termination

The defining feature of 2',3'-dideoxynucleosides is the absence of a hydroxyl group at the 3' position of the sugar moiety. wikipedia.org This structural element is the basis for their primary mechanism of action: DNA chain termination.

The process occurs as follows:

During DNA synthesis, the polymerase incorporates N6,N6-dimethyl-ddATP into the growing DNA strand opposite a thymine (B56734) base in the template.

Once incorporated, the absence of the 3'-hydroxyl group on the sugar ring makes it impossible for the polymerase to form a phosphodiester bond with the next incoming deoxynucleoside triphosphate. wikipedia.orguni-regensburg.de

This event halts the extension of the DNA chain, leading to premature termination of DNA synthesis. wikipedia.orguni-regensburg.de This inhibition of replication is particularly effective against viruses like HIV that rely on reverse transcription for their life cycle.

Data Tables

Table 1: Inferred Metabolic Pathway of Adenosine, 2',3'-dideoxy-N,N-dimethyl-

| Step | Precursor | Enzyme (Presumed) | Product |

| Activation Step 1 | Adenosine, 2',3'-dideoxy-N,N-dimethyl- | Deoxycytidine Kinase / Adenosine Kinase | N6,N6-dimethyl-2',3'-dideoxyadenosine monophosphate |

| Activation Step 2 | N6,N6-dimethyl-2',3'-dideoxyadenosine monophosphate | Nucleoside Monophosphate Kinases | N6,N6-dimethyl-2',3'-dideoxyadenosine diphosphate |

| Activation Step 3 | N6,N6-dimethyl-2',3'-dideoxyadenosine diphosphate | Nucleoside Diphosphate Kinases | N6,N6-dimethyl-2',3'-dideoxyadenosine triphosphate (Active Form) |

| Catabolism | Adenosine, 2',3'-dideoxy-N,N-dimethyl- | Adenosine Deaminase | Blocked due to N,N-dimethylation |

Table 2: Comparison of Properties with Related Analogs

| Property | Adenosine, 2',3'-dideoxy-N,N-dimethyl- | 2',3'-Dideoxyadenosine (ddA) | N6-Methyl-2'-deoxyadenosine |

| Primary Activating Enzyme | Presumed Deoxycytidine Kinase | Deoxycytidine Kinase | Cellular Kinases |

| Active Form | N6,N6-dimethyl-ddATP (Presumed) | ddATP | N6-methyl-dATP |

| Susceptibility to Deamination | No (Blocked) | Yes (to ddI) | Yes nih.gov |

| Primary Mechanism | DNA Chain Termination wikipedia.orguni-regensburg.de | DNA Chain Termination | Epigenetic Regulation / Potential Chain Termination nih.govnih.govnih.gov |

| Key Structural Feature for Action | Lack of 3'-Hydroxyl Group wikipedia.org | Lack of 3'-Hydroxyl Group | N6-Methyl Group |

Based on a comprehensive review of the available scientific literature, there is insufficient specific data to generate a detailed article on the biochemical and molecular mechanisms of action for the compound Adenosine, 2',3'-dideoxy-N,N-dimethyl- .

The performed searches yielded information on structurally related but distinct compounds, such as:

2',3'-dideoxyadenosine (ddA) : The parent compound lacking the N,N-dimethyl modification.

N,N-dimethyladenosine : A related nucleoside that is not a dideoxy derivative.

2',3'-dideoxy-N6-cyclohexyladenosine (ddCHA) : A 2',3'-dideoxy analog with a different substitution at the N6 position. nih.govucsd.edu

2',5'-dideoxyadenosine : An isomeric dideoxyadenosine that acts as a P-site inhibitor of adenylate cyclase. caymanchem.com

While these related molecules provide a basis for hypothesizing the potential activities of Adenosine, 2',3'-dideoxy-N,N-dimethyl-, any such extrapolation would be speculative. The precise effects of combining the 2',3'-dideoxy moiety with the N,N-dimethyl substitution on competitive inhibition, adenylate cyclase modulation, and receptor interactions have not been specifically elucidated in the available literature.

Constructing an article based on the provided outline would require making unsubstantiated assumptions about the compound's behavior based on its analogs. This would not meet the required standards of scientific accuracy. Therefore, the requested article cannot be generated at this time due to the lack of direct research findings for "Adenosine, 2',3'-dideoxy-N,N-dimethyl-".

Structural Basis of Molecular Recognition and Inhibition

Conformational Analysis of Nucleoside Analogs

The three-dimensional shape of nucleoside analogs is a critical determinant of their biological activity. The conformation of the sugar moiety (the furanose ring) and the orientation of the nucleobase relative to the sugar (the glycosidic bond torsion angle) dictate how these molecules interact with their target enzymes, such as viral reverse transcriptases or polymerases.

In-depth studies of closely related compounds provide valuable insights into the likely conformational preferences of Adenosine, 2',3'-dideoxy-N,N-dimethyl-. For instance, detailed nuclear magnetic resonance (NMR) studies on 3'-amino-3'-deoxy-6-N,N-dimethyladenosine have revealed specific conformational preferences in solution. nih.gov These analyses, based on the two-state N ⇌ S equilibrium model, indicate that the ribose moiety exists in a dynamic equilibrium between two principal puckering conformations: the N-type (C3'-endo) and the S-type (C2'-endo). nih.gov

For 3'-amino-3'-deoxy-6-N,N-dimethyladenosine, the data strongly suggest a preference for the N-type conformation. nih.gov Furthermore, measurements of the nuclear Overhauser effect (NOE) have been instrumental in defining the orientation around the glycosidic bond. These studies indicate that the N,N-dimethyladenine base is predominantly in the anti conformation. nih.gov This N-anti preference is a common feature among many biologically active nucleoside analogs, as it mimics the conformation of natural nucleosides and allows for proper positioning within the active site of target enzymes. There is a well-established correlation between the N-state of the ribose and the anti orientation of the base, and conversely, between the S-state and the syn orientation. nih.gov Given these findings for a structurally similar analog, it is highly probable that Adenosine, 2',3'-dideoxy-N,N-dimethyl- also favors an N-type sugar pucker and an anti conformation of the N,N-dimethyladenine base.

Molecular Docking and Computational Studies

Molecular docking simulations are powerful computational tools used to predict the binding mode and affinity of a ligand within the active site of a target protein. Such studies have been employed to understand the interactions of nucleoside analogs, including those with dimethylamino substitutions, with viral enzymes like HIV-1 reverse transcriptase (RT).

For example, molecular docking studies performed on a related compound, 3'-N,N-dimethylamino-2',3'-dideoxythymidine, have revealed significant differences in its binding interactions with HIV-1 RT compared to the established drug zidovudine (B1683550) (AZT). nih.gov These computational analyses, often carried out using software like DS 2.5 and PyMOL, help to visualize the precise orientation of the nucleoside analog within the enzyme's active site and identify key amino acid residues involved in the binding. nih.gov

While specific docking studies for Adenosine, 2',3'-dideoxy-N,N-dimethyl- are not extensively documented in publicly available literature, the principles derived from analogs can be extrapolated. It is anticipated that, as a dideoxynucleoside, its mechanism would involve intracellular phosphorylation to the triphosphate form, which would then compete with the natural substrate, dATP, for incorporation by a viral polymerase. The N,N-dimethyl substitution on the adenine base would likely influence its interactions with the amino acid residues lining the active site pocket. The size and electronic properties of the dimethylamino group would play a crucial role in determining the binding affinity and inhibitory potential.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical information on how specific structural modifications to a molecule affect its biological activity. A systematic investigation into 6-substituted 2',3'-dideoxypurine nucleosides has shed light on the role of the substituent at the N6-position of the adenine ring in determining anti-HIV activity. nih.gov

In this series of compounds, N6-methyl-2',3'-dideoxyadenosine proved to be one of the most potent antiviral agents. nih.gov The study established a clear order of potency for various substitutions at the 6-position, which was found to be: NHMe > NH2 > Cl ≈ N(Me)2 > SMe > OH ≈ NHEt > SH > NHBn ≈ H. nih.gov

This ranking indicates that the N,N-dimethyl derivative (N(Me)2) has a comparable level of activity to the 6-chloro-purine analog and is more potent than several other substitutions, although it is less active than the N6-monomethyl and the parent N6-amino (adenosine) analogs. nih.gov These findings strongly suggest that there is a "bulk tolerance" effect at the 6-position of the purine ring that dictates the antiviral efficacy of these compounds. nih.gov While a single methyl group is optimal, the presence of two methyl groups is still well-tolerated and results in significant antiviral activity. Furthermore, both the N6-methyl and a 2'-fluoroarabinofuranosyl analog were found to be resistant to degradation by calf intestine adenosine deaminase, an important consideration for the metabolic stability of such compounds. nih.gov

The table below summarizes the relative anti-HIV potency of various 6-substituted 2',3'-dideoxypurine nucleosides as reported in the literature. nih.gov

| 6-Substituent | Relative Anti-HIV Potency |

| NHMe | Most Potent |

| NH2 | High |

| Cl | Moderate |

| N(Me)2 | Moderate |

| SMe | Lower |

| OH | Lower |

| NHEt | Lower |

| SH | Lower |

| NHBn | Lower |

| H | Lower |

Cellular and Subcellular Biological Effects Non Human Model Systems

Effects on Cellular Proliferation and Viability (Non-Cytotoxic Concentrations)

2',3'-dideoxyadenosine (B1670502) (ddA) is known to exert cytotoxic effects, particularly in specific cell types, at concentrations higher than those required for its primary antiviral activity. In TdT-positive leukemic cell lines, progressive dose-related cytotoxicity has been observed. nih.gov This toxicity is accentuated by adenosine (B11128) deaminase inhibitors, which increase the intracellular concentration of the active triphosphate form of ddA. nih.gov For instance, in one study, a 48-hour exposure to 250 µmol/L of ddA resulted in 90% cell death in a TdT-positive cell line, compared to only 30% in its TdT-negative counterpart. nih.gov

The primary mechanism underlying these effects, even at lower concentrations, is the inhibition of DNA synthesis. As a nucleoside analogue, ddA is phosphorylated within the cell and subsequently incorporated into growing DNA chains. Lacking a 3'-hydroxyl group, it prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation. This direct interference with DNA replication is the fundamental reason for its impact on cellular proliferation.

Modulation of Cell Signaling Pathways

The principal mechanism of action for 2',3'-dideoxyadenosine is not based on interaction with cell surface receptors that modulate common signaling pathways. Instead, its biological effects are a direct consequence of its intracellular metabolism and subsequent interference with nucleic acid synthesis.

cAMP-Dependent Signaling Cascades

Current scientific literature does not prominently feature the modulation of cAMP-dependent signaling cascades as a primary or secondary effect of 2',3'-dideoxyadenosine. Its biological activity stems from its role as a DNA chain terminator, an intracellular event, rather than from activating or inhibiting G protein-coupled receptors that typically initiate cAMP signaling.

Intracellular Calcium Dynamics

There is no significant evidence in the available research to suggest that 2',3'-dideoxyadenosine directly modulates intracellular calcium dynamics. The effects of the broader adenosine family on calcium channels are well-documented, but these are typically mediated by specific adenosine receptors on the cell surface, which are not the target of ddA.

Influence on Macromolecular Synthesis (DNA, RNA, Protein)

The most profound and well-characterized effect of 2',3'-dideoxyadenosine is its potent inhibition of macromolecular synthesis, specifically DNA replication.

DNA Synthesis: In bacterial models such as Escherichia coli, ddA has been shown to irreversibly inhibit DNA synthesis, leading to cell death. Inside the cell, ddA is converted to its active triphosphate form, 2',3'-dideoxyadenosine triphosphate (ddATP). This analogue is then incorporated into the growing DNA strand by DNA polymerase. Because ddATP lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide, the elongation of the DNA chain is terminated. Studies have confirmed the terminal position of the incorporated dideoxynucleotide in the DNA chains of treated E. coli.

RNA Synthesis: While the primary target is DNA synthesis, some research indicates that ddA can also be incorporated into RNA, though the functional consequences of this are less defined than its impact on DNA.

This chain-termination mechanism is the basis for its activity against retroviruses, as it is a potent inhibitor of viral reverse transcriptase.

Induction of Cellular Stress Responses (e.g., SOS Response in Bacterial Models)

2',3'-dideoxyadenosine is a known inducer of the SOS response, a global response to DNA damage in bacteria. nih.gov The SOS system is activated when DNA replication is stalled, a direct consequence of ddA-mediated chain termination. nih.gov In colorimetric assays using Escherichia coli, ddA was shown to induce the sulA gene, which is involved in the inhibition of cell division during the SOS response, leading to cell filamentation. nih.gov It also induced prophage lambda, another hallmark of SOS activation. nih.gov The potency of ddA in inducing this stress response was found to be significant, though less than that of azidothymidine (AZT). nih.gov

| Compound | Activity in SOS Induction Assay (sulA) | Mechanism | Reference |

| 2',3'-dideoxyadenosine (ddA) | Induces sulA and prophage lambda | DNA chain termination leading to inhibition of DNA replication | nih.gov |

| Azidothymidine (AZT) | ~100x more potent than ddA | DNA chain termination | nih.gov |

| 2',3'-dideoxyguanosine (ddG) | Similar to ddA | DNA chain termination | nih.gov |

| 2',3'-dideoxyinosine (ddI) | Similar to ddA | DNA chain termination | nih.gov |

This table presents data on the induction of the SOS response by various dideoxynucleosides in Escherichia coli.

Effects on Specific Cell Types and Organelles (e.g., T-lymphocytes, ICC, Mitochondria)

T-lymphocytes: The metabolism and effects of 2',3'-dideoxyadenosine have been specifically studied in human T-lymphoblast cell lines. In these cells, ddA is phosphorylated to its active form primarily by the enzyme deoxycytidine kinase. nih.gov However, a significant portion of the resulting monophosphate (ddAMP) is rapidly deaminated by AMP deaminase and subsequently dephosphorylated, which can limit its efficacy in cells with high AMP deaminase activity. nih.gov Furthermore, ddA has been shown to be selectively toxic for primitive lymphoid cells that express the enzyme terminal deoxynucleotidyl transferase (TdT), which can also incorporate the analogue into DNA, leading to cytotoxicity. nih.gov

Interstitial Cells of Cajal (ICC): There is no specific information available in the scientific literature regarding the effects of 2',3'-dideoxyadenosine on Interstitial Cells of Cajal.

Mitochondria: Like other nucleoside reverse transcriptase inhibitors (NRTIs), 2',3'-dideoxynucleosides can cause mitochondrial toxicity. This is primarily due to their inhibition of mitochondrial DNA polymerase gamma (Pol γ), the sole DNA polymerase responsible for replicating and repairing mitochondrial DNA (mtDNA). nih.gov Inhibition of Pol γ by the triphosphate form of the nucleoside analogue leads to the premature termination of mtDNA synthesis. This can result in the depletion of mtDNA and subsequent mitochondrial dysfunction, impairing processes like oxidative phosphorylation. While much of the specific research has focused on the related compound 2′,3′-dideoxycytidine (ddC), the mechanism is a known class effect for NRTIs.

Preclinical Investigations and Mechanistic Efficacy in Vitro and Animal Models

Antiviral Activity in Cell Culture Models (e.g., HIV, RSV, HBV, SARS-CoV-2)

Current scientific literature available through the conducted searches does not provide specific data on the in vitro antiviral activity of N,N-dimethyl-2',3'-dideoxyadenosine against viruses such as Human Immunodeficiency Virus (HIV), Respiratory Syncytial Virus (RSV), Hepatitis B Virus (HBV), or Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). While research has been conducted on the broad-spectrum antiviral potential of various other adenosine (B11128) analogs, specific findings for the N,N-dimethyl derivative are not detailed in these studies. nih.govfrontiersin.orgresearchgate.net

There is no specific information available from the reviewed search results regarding the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) of N,N-dimethyl-2',3'-dideoxyadenosine in relation to any specific virus. The concepts of IC50 and EC50 are crucial in pharmacology for quantifying the potency of a compound in inhibiting a biological process or inducing a response by 50%, respectively. promegaconnections.comgraphpad.com

No data on the selectivity index of N,N-dimethyl-2',3'-dideoxyadenosine in non-human cells is present in the available research. The selectivity index, a ratio of a compound's toxicity to its effective concentration, is a critical measure of its potential as a therapeutic agent.

Antibacterial Activity in Bacterial Strains and Models

The investigation of adenosine analogues as potential antibacterial agents has been a subject of scientific inquiry. nih.gov Within this context, N,N-dimethyl-2',3'-dideoxyadenosine was specifically evaluated for its in vivo antibacterial activity. However, in experimental mouse infections, the compound was found to be inactive against strains of Salmonella typhi and Salmonella schottmuelleri at the highest tested doses. asm.org This lack of activity was in contrast to its parent compound, 2',3'-dideoxyadenosine (B1670502) (DDA), which demonstrated efficacy against a variety of Enterobacteriaceae. nih.govresearchgate.net The structural difference, specifically the N,N-dimethyl substitution on the adenosine base, appears to eliminate the antibacterial effect observed with DDA in these models. asm.org

Efficacy in Non-Human Animal Models (e.g., Mouse Protection Tests, African Green Monkey)

The efficacy of N,N-dimethyl-2',3'-dideoxyadenosine was assessed in vivo using mouse protection tests against bacterial infections. These studies are crucial for determining the potential therapeutic utility of a compound in a living organism.

In studies utilizing mouse models, N,N-dimethyl-2',3'-dideoxyadenosine did not demonstrate an ability to inhibit the replication of Salmonella species. asm.org When administered orally or subcutaneously, the compound was inactive at doses up to and greater than 200 mg/kg against both S. typhi and S. schottmuelleri. This indicates a lack of in vivo efficacy against these specific bacterial pathogens under the tested conditions.

Table 1: In Vivo Antibacterial Activity of N,N-Dimethyl-2',3'-dideoxyadenosine and Related Compounds

| Compound | S. typhi PD50 (mg/kg) Oral | S. typhi PD50 (mg/kg) Subcutaneous | S. schottmuelleri PD50 (mg/kg) Oral | S. schottmuelleri PD50 (mg/kg) Subcutaneous |

|---|---|---|---|---|

| N,N-Dimethyl-2',3'-dideoxyadenosine | >200 | >200 | >200 | >200 |

| 2',3'-Dideoxyadenosine (DDA) | 69 | 65 | 31 | 44 |

| 2',3'-Dideoxyinosine | 68 | Not Tested | 108 | Not Tested |

| 3'-Deoxyadenosine (Cordycepin) | >250 | >250 | >250 | >250 |

Due to the observed lack of in vivo activity in mouse models, no mechanistic insights into how N,N-dimethyl-2',3'-dideoxyadenosine might interact with or inhibit pathogens within a living system could be determined from these studies. asm.org For the related active compound, 2',3'-dideoxyadenosine (DDA), it was shown that its antibacterial effect stems from the inhibition of bacterial deoxyribonucleic acid (DNA) synthesis. nih.gov However, it cannot be assumed that the inactive N,N-dimethyl derivative operates via a similar, albeit ineffective, mechanism without further specific investigation.

Preclinical Investigations of "Adenosine, 2',3'-dideoxy-N,N-dimethyl-": A Review of Available Scientific Literature

Following a comprehensive review of publicly available scientific literature, no preclinical data, including in vitro studies or investigations in animal models, were found for the chemical compound "Adenosine, 2',3'-dideoxy-N,N-dimethyl-".

Extensive searches were conducted across multiple scientific databases and research repositories to identify any studies detailing the mechanistic efficacy or role of this specific compound in disease pathogenesis models. These searches included various permutations of the compound's name and related chemical terms.

The search results did not yield any relevant information regarding "Adenosine, 2',3'-dideoxy-N,N-dimethyl-". The scientific literature is rich with research on other related adenosine derivatives, such as N6-methyladenosine (m6A), 1,N6-dimethyladenosine (m1,6A), and various dideoxyadenosine analogues, which are subjects of extensive investigation in fields like virology and oncology. However, the specific N,N-dimethylated form of 2',3'-dideoxyadenosine does not appear to have been a subject of published preclinical research.

Consequently, it is not possible to provide an article detailing the preclinical investigations and mechanistic efficacy of "Adenosine, 2',3'-dideoxy-N,N-dimethyl-" as requested, due to the absence of foundational scientific data in the public domain.

It is important to note that the absence of published research does not definitively mean that no research has ever been conducted. Investigations could be proprietary, unpublished, or at a very early stage that has not yet resulted in a peer-reviewed publication. However, based on the currently accessible information, there is no scientific basis upon which to construct the requested article.

Analytical Methodologies and Characterization

Chromatographic Techniques for Purity and Quantification

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools for the separation, quantification, and purity assessment of dideoxynucleosides and their derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with UV detection, are routinely used to separate and quantify nucleoside analogs. For instance, hydrophilic interaction liquid chromatography (HILIC) has proven effective for the separation of highly polar compounds like nucleosides and their phosphorylated metabolites. nih.govnih.gov A HILIC column can be used to separate analytes, which are then detected by a mass spectrometer. nih.gov The use of reversed-phase (RP) HPLC columns can be challenging for extremely hydrophilic molecules like adenosine (B11128) triphosphate (ATP) due to weak retention, leading to poor separation and peak shape. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the simultaneous determination of multiple analytes in complex biological matrices. nih.govresearchgate.net This "gold standard" technique is crucial for pharmacokinetic studies, allowing for the quantification of parent drugs and their active metabolites within cells. nih.govnih.govbiorxiv.org For example, a validated HPLC-MS/MS method has been developed for the simultaneous determination of 2',3'-dideoxyinosine (ddI) and its active metabolite, 2',3'-dideoxyadenosine-5'-triphosphate (ddA-TP), in human peripheral blood mononuclear cells. nih.govresearchgate.net This method demonstrated good linearity over a concentration range of 0.5-200.0 ng/mL for ddI and 0.25-100.0 ng/mL for ddA-TP, with intra-day and inter-day precision being less than 15%. nih.govresearchgate.net

To ensure accurate quantification, especially in complex biological samples, stable isotope-labeled internal standards are often employed. nih.gov Sample preparation is a critical step to minimize artifacts and interference. nih.gov For cellular analyses, this may involve steps like resuspending cell pellets in cold phosphate-buffered saline (PBS) and using a red blood cell (RBC) lysing buffer to selectively rupture RBCs. researchgate.net

Table 1: Exemplary Chromatographic Conditions for Dideoxynucleoside Analysis

| Parameter | HPLC-MS/MS Method for ddI and ddA-TP nih.govresearchgate.net |

| Column | HILIC column (100mm × 2.1mm, 1.7μm) |

| Detection | Triple-quadrupole mass spectrometry with electrospray ionization (ESI) |

| Sample Preparation | Solid-phase extraction of cell homogenates |

| Linear Range (ddI) | 0.5-200.0 ng/mL |

| Linear Range (ddA-TP) | 0.25-100.0 ng/mL |

| Precision (Intra-day & Inter-day) | < 15% |

| Relative Error | Within ±15% |

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental for the definitive identification and structural characterization of "Adenosine, 2',3'-dideoxy-N,N-dimethyl-".

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. 1H NMR and 13C NMR are used to determine the connectivity of atoms and provide insights into the three-dimensional structure. rsc.orgresearchgate.net For example, the number of protons in the 1H-NMR spectrum can confirm the ratio of different ligands in a complex. researchgate.net Furthermore, specialized NMR techniques like 19F NMR can be employed for the detection and quantification of modified nucleosides after chemical derivatization with a fluorine-containing probe. nih.gov Advanced NMR methods, such as R1ρ relaxation dispersion and chemical exchange saturation transfer (CEST), can even be used to study the kinetics of conformational changes, such as the effect of N6-methyladenosine on RNA duplex annealing. nih.gov

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. rfi.ac.ukmdpi.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in assigning a molecular formula with confidence. rsc.orgmdpi.com Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation. rfi.ac.ukmdpi.com In MS/MS, precursor ions are fragmented, and the resulting product ions provide characteristic fingerprints that reveal the molecule's structure. rfi.ac.ukmdpi.comnih.gov This technique is invaluable for identifying unknown compounds and differentiating between isomers. mdpi.com However, some isomeric species can yield identical MS/MS spectra, making their differentiation challenging with this method alone. mdpi.com

Table 2: Spectroscopic Data for Related Adenosine Derivatives

| Compound | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | 13C NMR (101 MHz, CDCl3) δ (ppm) | HRMS (ESI) m/z [M+H]+ |

| Compound 3a | 8.33 (s, 1H), 8.15 (s, 1H), 7.73 (d, J = 8.0 Hz, 2H), 7.56 (d, J = 8.0 Hz, 2H), 3.86 (s, 3 H), 3.75 (s, 3H) rsc.org | --- | --- |

| Compound 3c | 10.23 (s, 1H), 8.46 (s, 1H), 8.31 (s, 1H), 8.21 (d, J = 8.0 Hz, 2H), 7.64 (d, J = 8.0 Hz, 2H), 3.78 (s, 3H) rsc.org | --- | --- |

| Unnamed Compound | --- | 155.80, 153.9, 149.8, 138.7, 137.7, 127.1, 123.2, 110.0 rsc.org | calcd: 280.0810, found: 280.0807 rsc.org |

Biochemical Assays for Enzyme Activity and Binding Affinity

Biochemical assays are crucial for understanding the interactions of "Adenosine, 2',3'-dideoxy-N,N-dimethyl-" with enzymes and other biological targets. These assays can quantify enzyme activity, determine binding affinities, and elucidate mechanisms of action.

Studies have shown that the 5'-triphosphates of 2',3'-dideoxynucleosides (ddNTPs), including ddATP, can selectively inhibit cellular DNA polymerases beta and gamma, as well as retroviral reverse transcriptases. nih.gov In contrast, cellular DNA polymerase alpha is relatively resistant to these inhibitors. nih.gov The efficiency of these nucleosides as inhibitors is often dependent on their intracellular phosphorylation to the active triphosphate form. nih.gov

Enzyme-assisted methods are also used for the detection and quantification of modified nucleosides. nih.gov For example, enzymatic deamination can be used to study N6-methyladenosine. nih.gov The catalytic activity of enzymes like Bsu06560, an N6-methyladenosine deaminase, can be monitored over time by measuring the formation of products such as inosine (B1671953). nih.gov Docking studies can provide insights into the binding preferences of enzymes for different substrates. For instance, the Dock Score for adenosine-like substrates with the enzyme su06560 was found to be higher than for adenine-like substrates, suggesting a preference for the ribose ring. nih.gov

Cellular Assays for Biological Effects and Signaling

Cellular assays are essential to evaluate the biological consequences of "Adenosine, 2',3'-dideoxy-N,N-dimethyl-" exposure, including its effects on cell growth, viral replication, and intracellular signaling pathways.

Studies have shown that 2',3'-dideoxynucleosides can have varying effects on different cell lines and viruses. nih.gov For instance, while some dideoxynucleosides have minimal effects on the growth of certain mammalian cell lines, they can inhibit retrovirus infection. nih.gov The negligible effects on cell growth at concentrations up to 100 µM may be due to inefficient intracellular phosphorylation of the nucleoside to its active triphosphate form. nih.gov

The N6-methylation of adenosine (m6A) is a prevalent RNA modification that plays a significant role in various cellular processes and is implicated in the complexity of the tumor microenvironment. nih.gov This modification can influence signaling pathways such as the PI3K/AKT and mTOR pathways, which are often altered in human cancers. nih.gov The m6A modification is regulated by "writer," "eraser," and "reader" proteins and can modulate RNA maturation, localization, translation, and metabolism. nih.gov For example, m6A-modified circular RNAs can recruit the reader protein YTHDF2, which then forms a complex with RIG-I to suppress immune signaling. nih.gov

Future Research Directions and Unanswered Questions

Elucidation of Novel Molecular Targets and Off-Target Interactions

A primary unanswered question is the precise molecular target profile of Adenosine (B11128), 2',3'-dideoxy-N,N-dimethyl-. The molecule's hybrid nature suggests several hypotheses that require rigorous testing.

Hypothesized On-Target Activities:

DNA Polymerase and Reverse Transcriptase Inhibition: The 2',3'-dideoxyribose moiety is the hallmark of chain-terminating nucleoside analogues. wikipedia.orgtaylorandfrancis.com Therefore, a principal line of inquiry is to determine if Adenosine, 2',3'-dideoxy-N,N-dimethyl-, upon intracellular phosphorylation to its 5'-triphosphate form, acts as a substrate for and inhibitor of viral reverse transcriptases (like HIV-RT) or other DNA polymerases. nih.govnih.gov

Kinase Signaling Pathway Modulation: The N6,N6-dimethyladenosine (m62A) nucleoside has been identified as a potent inhibitor of the AKT signaling pathway, a critical regulator of cell growth and survival, in non-small cell lung cancer lines. nih.govmedchemexpress.com Future studies must investigate whether Adenosine, 2',3'-dideoxy-N,N-dimethyl- retains this ability to perturb kinase signaling pathways.

Interaction with Adenosine Modification "Readers": The N6 position is a known site for methylation (m6A), a modification recognized by specific "reader" proteins like those containing YTH domains, which regulate RNA fate. frontiersin.orgnih.gov While N,N-dimethylation is distinct, it is crucial to explore whether this compound interacts with the machinery that writes, reads, or erases adenosine modifications on nucleic acids. nih.gov

Identification of Off-Target Interactions: Understanding unintended interactions is critical for developing safe therapeutics. Off-target effects can be hybridization-dependent or -independent. researchgate.net For a single nucleoside, protein-mediated off-target effects are of primary concern. nih.gov Future research should employ global, unbiased screening methods to identify such interactions.

Proteomic and Transcriptomic Profiling: Techniques like RNA-sequencing can reveal unintended changes in gene expression or splicing patterns, while proteomic analyses can identify unexpected protein binding partners. researchgate.netnih.gov

Interaction with Nucleoside Metabolism: The compound's interaction with nucleoside transporters and kinases that are essential for its activation or degradation must be characterized, as these can represent off-target liabilities and influence its pharmacological profile. nih.gov

Advanced Synthetic Strategies for Enhanced Potency and Selectivity

The development of efficient and versatile synthetic routes is fundamental to enabling detailed biological evaluation. While general methods for creating dideoxynucleosides and modifying nucleobases exist, specific strategies for Adenosine, 2',3'-dideoxy-N,N-dimethyl- must be optimized.

Future synthetic research should focus on:

Convergent Synthesis: Developing a robust convergent strategy by first preparing the N,N-dimethyladenine base and a suitable 2,3-dideoxyribose derivative, followed by a glycosidic bond formation, could provide a flexible platform for creating analogues. researchgate.net

Greener Chemistry: Implementing more sustainable and scalable synthetic protocols, for example by using less toxic reagents like tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride for deoxygenation steps, is an important goal. nih.gov

Stereoselective Control: Ensuring high stereoselectivity during glycosylation to obtain the desired β-anomer is critical for biological activity and is a key challenge in nucleoside synthesis.

Development of Next-Generation Analogues with Improved Mechanistic Profiles

Once the primary biological activities are established, medicinal chemistry efforts can focus on designing next-generation analogues with superior properties.

| Modification Strategy | Rationale | Potential Outcome | Relevant Precedent/Example |

|---|---|---|---|

| Sugar Ring Modification | Enhance metabolic stability; alter conformational preferences to improve target binding. | Increased in vivo half-life; higher potency. | Fluorination (e.g., 3'-fluoro-2',3'-dideoxyuridine) nih.gov |

| Base Modification | Improve target selectivity; block metabolic degradation (e.g., deamination). | Reduced off-target toxicity; improved efficacy. | 2-Chloro substitution on ddAdo nih.gov |

| Prodrug Formulation | Improve cell permeability and facilitate intracellular phosphorylation to the active triphosphate form. | Enhanced bioavailability and potency. | ProTide technology (phosphoramidate prodrugs) wgtn.ac.nz |

| Acyclic/Carbocyclic Analogues | Increase conformational flexibility or restriction; improve stability against enzymatic cleavage. | Novel binding modes; resistance to hydrolysis. | 1′,2′-seco analogues of dideoxy didehydro nucleosides rsc.org |

Exploration of Combined Mechanistic Approaches

The compound's hybrid structure raises the intriguing possibility of a multi-pronged mechanism of action. Future research should explore whether it can function as a single agent with dual activities or be used in combination therapies.

Dual-Action Therapeutics: A key area of investigation is whether the compound can simultaneously induce DNA chain termination and modulate other cellular pathways, such as AKT signaling. nih.govnih.gov This could create a powerful synergistic effect, particularly in antiviral or anticancer contexts.

Combination Regimens: If the compound shows promise as an antiviral, its efficacy in combination with other antiretroviral agents should be tested. Similarly, if its anticancer properties are confirmed, it could be evaluated alongside standard chemotherapies or targeted agents.

Modulation of Innate Immunity: Recent discoveries have linked nucleic acid modifications to the modulation of innate immune sensors like cGAS. nih.gov An exciting future direction would be to investigate if Adenosine, 2',3'-dideoxy-N,N-dimethyl- or its metabolites can influence these pathways to enhance immune surveillance against pathogens or cancer cells.

Application of Advanced Computational and Structural Biology Techniques

Computational Modeling:

Molecular Docking and Simulation: Docking studies can predict the binding poses and affinities of Adenosine, 2',3'-dideoxy-N,N-dimethyl- within the active sites of hypothesized targets like polymerases and kinases. nih.gov Molecular dynamics (MD) simulations can then be used to assess the stability of these interactions. nih.gov

Generative AI: Artificial intelligence models can be trained on existing nucleoside analogue data to design novel structures with optimized properties, such as higher predicted activity or better drug-like characteristics. chemrxiv.org

Structural Biology:

X-ray Crystallography and Cryo-EM: Obtaining high-resolution crystal or cryo-electron microscopy structures of the compound bound to its target protein(s) is the gold standard for validating its mechanism. nih.gov These structures provide invaluable, atom-level insights into the key interactions, guiding the rational design of more potent and selective next-generation analogues.

Nuclear Magnetic Resonance (NMR): NMR spectroscopy can be used to determine the compound's solution-state conformation and to study its interaction with target proteins, complementing data from solid-state structural methods. chemrxiv.org

Q & A

Q. What are the key considerations for optimizing the synthesis of 2',3'-dideoxy-N,N-dimethyladenosine?

The synthesis of this compound requires multi-step protocols, including protection/deprotection strategies and regioselective modifications. For example, a route analogous to involves:

- Stepwise protection : Use TPDS-Cl₂ for hydroxyl protection (59% yield) .

- Functionalization : Allylation or oxidation steps (e.g., OsO₄-mediated dihydroxylation, 86% yield) to introduce specific groups .

- Final modification : N,N-dimethylation via reductive alkylation or nucleophilic substitution. Purification via column chromatography or crystallization is critical to isolate the product (e.g., 83% yield using TBAF for deprotection) .

Q. How can spectroscopic methods (NMR, MS) be applied to confirm the structure of 2',3'-dideoxy-N,N-dimethyladenosine?

- ¹H/¹³C NMR : Analyze the absence of 2' and 3' hydroxyl protons (compared to adenosine) and verify dimethylation via singlet peaks for N-CH₃ groups (δ ~3.0–3.5 ppm) .

- Mass spectrometry : Confirm molecular weight (C₁₂H₁₇N₅O₃, MW 279.3 g/mol) using high-resolution ESI-MS .

- X-ray crystallography : Optional for resolving stereochemical ambiguities (if crystalline derivatives are obtainable) .

Q. What analytical techniques are recommended for assessing purity and stability in biological assays?

- HPLC/GC-MS : Use reverse-phase HPLC (C18 column) with UV detection at 260 nm or GC-MS for quantifying residual solvents (e.g., DMF) .

- Stability tests : Incubate in buffer solutions (pH 4–9) and monitor degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How does N,N-dimethylation at the 6-position influence resistance to adenosine deaminase?

demonstrates that 6-N,N-dimethylation in adenosine analogs confers resistance to adenosine deaminase by sterically hindering enzyme-substrate interactions. Experimental validation involves:

- Enzyme assays : Incubate the compound with purified adenosine deaminase (0.2 U/mL) and monitor substrate conversion via UV spectroscopy (265 nm) over 120 minutes .

- Comparative studies : Contrast degradation rates with non-methylated analogs (e.g., 2',3'-dideoxyadenosine) to quantify resistance .

Q. What computational strategies can predict the compound’s interaction with viral polymerase targets?

- Docking simulations : Use tools like AutoDock Vina to model binding to HIV-1 reverse transcriptase, focusing on the dideoxyribose’s role in chain termination .

- MD simulations : Assess conformational stability of the N,N-dimethyl group in the enzyme’s active site over 100-ns trajectories .

- QM/MM studies : Calculate energy barriers for phosphoryl transfer to evaluate inhibitory efficacy .

Q. How can structural modifications enhance antiviral activity while minimizing cytotoxicity?

- Substituent screening : Introduce electron-withdrawing groups (e.g., fluoro) at the 2-position to improve membrane permeability (see for methodology on para-substituted analogs) .

- Prodrug strategies : Synthesize phosphoramidate derivatives to enhance cellular uptake, followed by enzymatic cleavage in vivo .

- Cytotoxicity assays : Test modified analogs in HEK293 or HepG2 cells using MTT assays (48–72 hr exposure) to identify non-toxic derivatives .

Q. What experimental approaches resolve contradictions in reported bioactivity data for dideoxyadenosine analogs?

- Meta-analysis : Compare published IC₅₀ values against HIV-1 across cell lines (e.g., MT-4 vs. PBMCs), noting variations in assay conditions .

- Dose-response refinement : Use standardized protocols (e.g., fixed ATP concentrations in enzyme assays) to minimize inter-study variability .

- Replicate key studies : Reproduce conflicting results under controlled conditions (e.g., pH, temperature, cofactor availability) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.